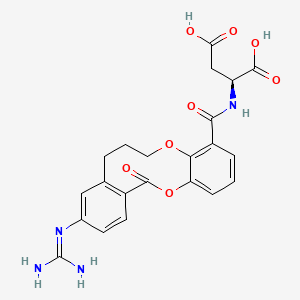
Human enteropeptidase-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Human enteropeptidase-IN-3 is a synthetic inhibitor specifically designed to target human enteropeptidase, a serine protease enzyme that plays a crucial role in the activation of digestive enzymes in the small intestine. Enteropeptidase is responsible for converting trypsinogen into its active form, trypsin, which subsequently activates other pancreatic enzymes essential for digestion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of human enteropeptidase-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically begins with the preparation of a protected amino acid derivative, followed by a series of condensation and deprotection steps to yield the desired inhibitor. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to accommodate larger quantities. This requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions: Human enteropeptidase-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the core structure of the inhibitor.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Applications De Recherche Scientifique
Human enteropeptidase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research to understand the role of enteropeptidase in digestive processes and related disorders.
Medicine: Investigated for its potential therapeutic applications in conditions where modulation of enteropeptidase activity is beneficial, such as pancreatitis and certain digestive disorders.
Industry: Utilized in the production of recombinant proteins by controlling the activation of fusion proteins.
Mécanisme D'action
Human enteropeptidase-IN-3 exerts its effects by binding to the active site of human enteropeptidase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of trypsinogen to trypsin, ultimately affecting the activation of other pancreatic enzymes. The molecular targets involved include the catalytic serine residue within the active site of enteropeptidase, and the pathways affected are those related to digestive enzyme activation .
Comparaison Avec Des Composés Similaires
Bovine enteropeptidase-IN-1: An inhibitor targeting bovine enteropeptidase with similar mechanisms of action.
Porcine enteropeptidase-IN-2: Designed to inhibit porcine enteropeptidase, used in comparative studies.
Synthetic peptide inhibitors: Various synthetic peptides designed to inhibit enteropeptidase activity in different species.
Uniqueness: Human enteropeptidase-IN-3 is unique due to its high specificity for human enteropeptidase, making it a valuable tool for research and potential therapeutic applications in human health. Its design and synthesis are optimized for maximum efficacy and minimal off-target effects .
Propriétés
Formule moléculaire |
C22H22N4O8 |
|---|---|
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
(2S)-2-[[10-(diaminomethylideneamino)-13-oxo-7,8-dihydro-6H-benzo[e][1,8]benzodioxecine-4-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C22H22N4O8/c23-22(24)25-12-6-7-13-11(9-12)3-2-8-33-18-14(4-1-5-16(18)34-21(13)32)19(29)26-15(20(30)31)10-17(27)28/h1,4-7,9,15H,2-3,8,10H2,(H,26,29)(H,27,28)(H,30,31)(H4,23,24,25)/t15-/m0/s1 |
Clé InChI |
ANRCLDWFMUYQBV-HNNXBMFYSA-N |
SMILES isomérique |
C1CC2=C(C=CC(=C2)N=C(N)N)C(=O)OC3=CC=CC(=C3OC1)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C1CC2=C(C=CC(=C2)N=C(N)N)C(=O)OC3=CC=CC(=C3OC1)C(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
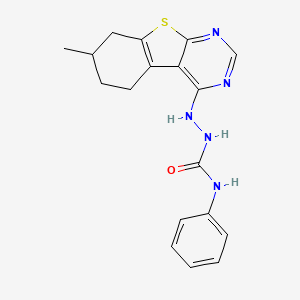
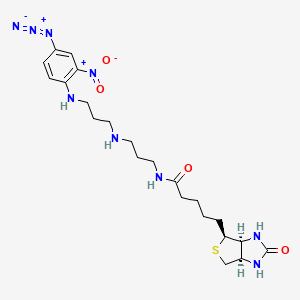
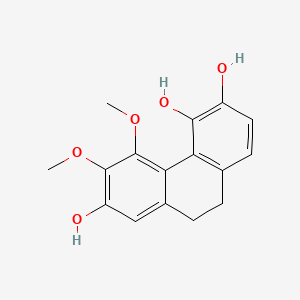

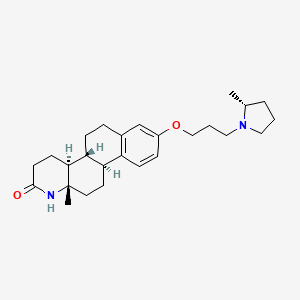


![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
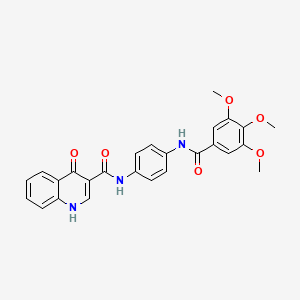
![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)
